5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a sulfonyl group and an ethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. The introduction of the sulfonyl group is achieved through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the attachment of the ethylpiperidine moiety, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrimidine ring and potentially enhancing the compound’s binding affinity for its target.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-methylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-trione
- 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The unique combination of the ethylpiperidine moiety and the sulfonyl group in this compound distinguishes it from similar compounds. This structural feature may confer specific properties, such as enhanced stability or reactivity, making it particularly valuable for certain applications.
Properties
IUPAC Name |
5-(2-ethylpiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-10-7-5-6-8-16(10)21(19,20)11-9-14(2)13(18)15(3)12(11)17/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPLDGOFLWGKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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